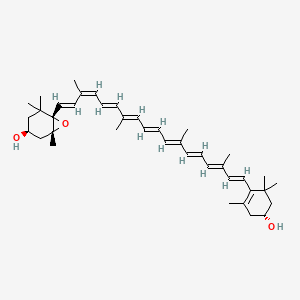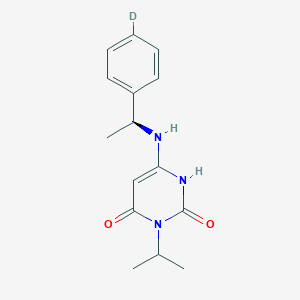
Clothianidin-2-S-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clothianidin-2-S-propanoic acid is a derivative of clothianidin, a neonicotinoid insecticide. This compound is primarily used in scientific research, particularly in the study of insecticides. It is known for its high efficiency and selectivity in targeting nicotinic acetylcholine receptors in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clothianidin-2-S-propanoic acid involves several steps, starting from the base compound clothianidinThis can be achieved through various chemical reactions, including esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Clothianidin-2-S-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Clothianidin-2-S-propanoic acid is widely used in scientific research, particularly in the study of insecticides. Its applications include:
Chemistry: Used as a model compound to study the behavior of neonicotinoids.
Biology: Used to study the effects of neonicotinoids on insect physiology.
Industry: Used in the development of new insecticidal formulations
Mechanism of Action
Clothianidin-2-S-propanoic acid exerts its effects by targeting nicotinic acetylcholine receptors in insects. These receptors are located at the postsynaptic membrane and are crucial for nerve signal transmission. By binding to these receptors, this compound disrupts normal nerve function, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Thiamethoxam: A neonicotinoid that is metabolized into clothianidin in the environment.
Acetamiprid: A neonicotinoid with a slightly different chemical structure but similar insecticidal properties.
Uniqueness
Clothianidin-2-S-propanoic acid is unique due to its specific chemical structure, which allows for high selectivity and efficiency in targeting nicotinic acetylcholine receptors. This makes it a valuable compound for research and development in the field of insecticides .
Properties
Molecular Formula |
C9H13N5O4S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13) |
InChI Key |
RHZHMAPQLNKMEL-UHFFFAOYSA-N |
Isomeric SMILES |
CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
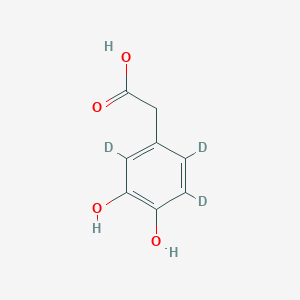
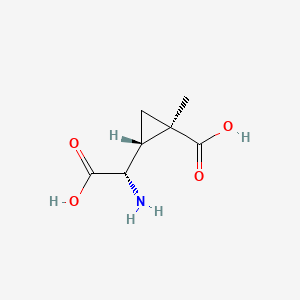
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
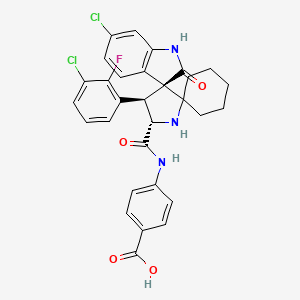
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
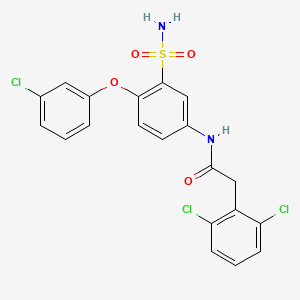
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
